Brevinin-1BLc
Description
Brevinin-1BLc is a cationic antimicrobial peptide (AMP) isolated from the skin secretions of the North American plains leopard frog, Lithobates blairi. Its primary structure is FLPIIAGIAAKFLPKIFCTISKKC, characterized by a 27-amino-acid sequence with a C-terminal cyclic disulfide-bridged domain (Cys¹⁸–Cys²⁴) and an amphipathic α-helical conformation . This peptide exhibits broad-spectrum antimicrobial activity against Gram-negative bacteria (Escherichia coli, MIC = 25 µM), Gram-positive bacteria (Staphylococcus aureus, MIC = 1.5 µM), and fungi (Candida albicans, MIC = 3 µM). It also demonstrates potent cytolytic activity against human erythrocytes (LC₅₀ = 9 µM) and HepG2 hepatoma cells (LC₅₀ = 6 µM) . The high cationicity (+7 charge at physiological pH) and moderate hydrophobicity contribute to its membrane-disruptive mechanism, enabling pore formation in microbial and cancer cell membranes .
Properties
bioactivity |
Antibacterial. Antifungal |
|---|---|
sequence |
FLPIIAGIAAKFLPKIFCTISKKC |
Origin of Product |
United States |
Comparison with Similar Compounds
Brevinin-1BLc belongs to the brevinin-1 family of peptides, which share a conserved C-terminal cyclic domain but vary in N-terminal sequences and bioactivities. Below is a detailed comparison with structurally and functionally related peptides.
Structural Comparison
| Peptide | Source | Sequence (N-terminal variations highlighted) | Net Charge | Hydrophobicity Index |
|---|---|---|---|---|
| This compound | Lithobates blairi | FLPIIAGIAAKFLPKIFCTISKKC | +7 | 0.52 |
| Brevinin-1Ya | Lithobates yavapaiensis | FLPIIAGIAAN FLPKIFCTISKKC (Lys¹¹→Asn) | +5 | 0.48 |
| Brevinin-1Yc | Lithobates yavapaiensis | FLPIIAGIAAKFLE KIFCTISKKC (Pro¹⁴→Glu) | +5 | 0.45 |
| Ranatuerin-2Ya | Lithobates yavapaiensis | GIMDTIKTVAKNVAQKLAGLASKLCKLTGGC (linear structure) | +6 | 0.61 |
Key observations :
- Brevinin-1Ya and -1Yc from L. yavapaiensis feature single substitutions (Lys¹¹→Asn and Pro¹⁴→Glu), reducing their net charge from +7 to +3. This diminishes their electrostatic interactions with negatively charged microbial membranes, lowering antimicrobial potency .
- Ranatuerin-2Ya , a linear peptide from the ranatuerin-2 family, lacks the cyclic domain but has higher hydrophobicity, favoring stronger interactions with eukaryotic cell membranes .
Antimicrobial Activity
Table 1 : Minimum Inhibitory Concentration (MIC) values against pathogens.
| Peptide | E. coli (µM) | S. aureus (µM) | C. albicans (µM) |
|---|---|---|---|
| This compound | 25 | 1.5 | 3 |
| Brevinin-1Ya | >100 | 12 | 25 |
| Brevinin-1Yc | >100 | 25 | 50 |
| Ranatuerin-2Ya | 50 | 6 | 12 |
Key findings :
- This compound is 2–16× more potent than its analogs against S. aureus and C. albicans, highlighting the critical role of cationicity in microbial targeting .
- Ranatuerin-2Ya shows moderate antifungal activity but is less effective against E. coli, likely due to its reduced α-helical content compared to brevinin-1 peptides .
Cytolytic Activity
Table 2 : Cytotoxicity (LC₅₀) against human cells.
| Peptide | Erythrocytes (µM) | HepG2 Cells (µM) | Selectivity Index (HepG2/Erythrocytes) |
|---|---|---|---|
| This compound | 9 | 6 | 0.67 |
| Brevinin-1Ya | 20 | 15 | 0.75 |
| Brevinin-1Yc | 25 | 18 | 0.72 |
| Ranatuerin-2Ya | >100 | 20 | 5.0 |
Key findings :
- This compound exhibits non-selective cytolysis, with comparable toxicity to both erythrocytes and cancer cells.
- Ranatuerin-2Ya demonstrates 5× greater selectivity for HepG2 cells over erythrocytes, attributed to its linear structure and hydrophobic residues that preferentially bind cancer membrane lipids .
Mechanistic Insights
- Cationicity : this compound’s +7 charge enables strong binding to microbial membranes (rich in phosphatidylglycerol). Charge reduction in Brevinin-1Ya/Yc weakens this interaction, lowering antimicrobial efficacy .
- Hydrophobicity : Higher hydrophobicity in ranatuerin-2Ya enhances penetration into eukaryotic membranes, explaining its cancer cell selectivity .
- Structural stability : The cyclic C-terminal domain in brevinin-1 peptides stabilizes the α-helix, whereas linear peptides like ranatuerin-2Ya adopt flexible conformations, altering target specificity .
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